Glucose-6-Phosphatase Inhibition: Equipotency with Thieno[3,2-c]pyridine and Superiority over Benzo Analog
In a comparative study evaluating glucose-6-phosphatase catalytic site inhibitors, the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine scaffold was found to be equipotent to the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold, with both exhibiting IC50 values as low as 140 nM [1]. Importantly, both thienopyridine systems demonstrated significantly superior potency compared to the corresponding benzo analog, 1,2,3,4-tetrahydro-isoquinoline, establishing the value of the thieno-fused core over carbocyclic alternatives [1]. This equipotency indicates that the [2,3-c] and [3,2-c] isomers can be used interchangeably in this target class, but the specific choice may be guided by synthetic accessibility or downstream derivatization preferences.
| Evidence Dimension | Glucose-6-phosphatase enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 as low as 140 nM (for optimized derivatives of tetrahydrothieno[2,3-c]pyridine) |
| Comparator Or Baseline | Tetrahydrothieno[3,2-c]pyridine derivatives: equipotent (IC50 down to 140 nM); Benzo analog (1,2,3,4-tetrahydro-isoquinoline): significantly less potent |
| Quantified Difference | Equipotent to [3,2-c] isomer; superior to benzo analog |
| Conditions | In vitro enzyme assay using microsomal glucose-6-phosphatase |
Why This Matters
This evidence confirms that the thieno[2,3-c]pyridine core is a validated starting point for developing potent glucose-6-phosphatase inhibitors, and its equipotency with the [3,2-c] isomer provides flexibility in synthetic route selection without compromising target engagement.
- [1] Madsen, P.; Lundbeck, J. M.; Jakobsen, P.; Varming, A. R.; Westergaard, N. Glucose-6-phosphatase Catalytic Enzyme Inhibitors: Synthesis and In Vitro Evaluation of Novel 4,5,6,7-Tetrahydrothieno[3,2-c]- and -[2,3-c]pyridines. Bioorganic & Medicinal Chemistry 2000, 8 (9), 2277-2289. View Source
